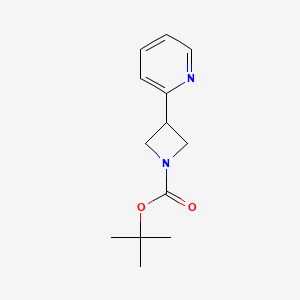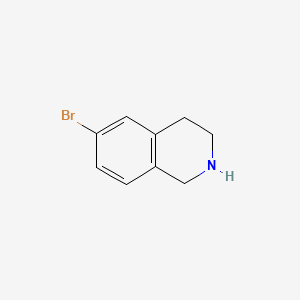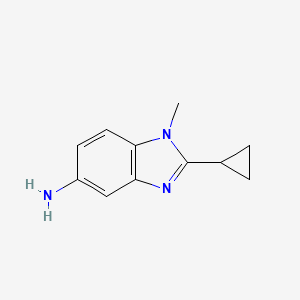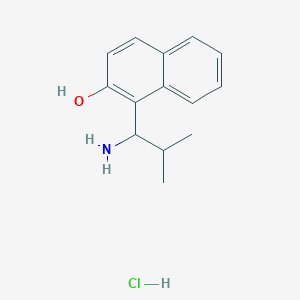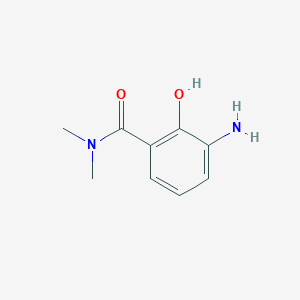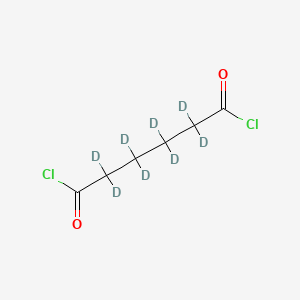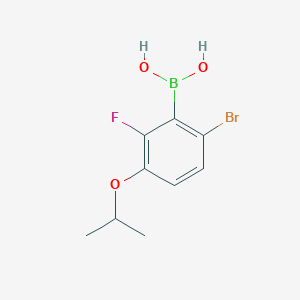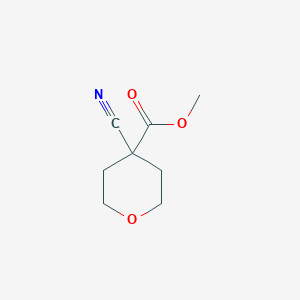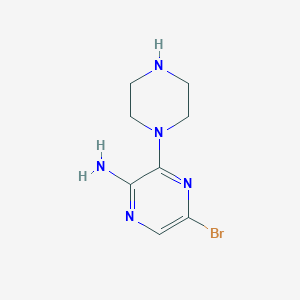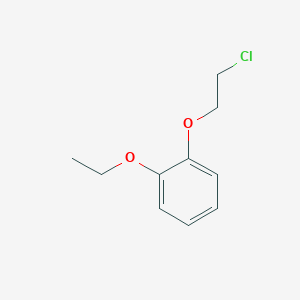
1-(2-氯乙氧基)-2-乙氧基苯
描述
1-(2-Chloroethoxy)-2-ethoxybenzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxy group and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学研究应用
1-(2-Chloroethoxy)-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
1-(2-Chloroethoxy)-2-ethoxybenzene plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, including covalent binding, non-covalent interactions, and enzyme inhibition or activation .
Cellular Effects
The effects of 1-(2-Chloroethoxy)-2-ethoxybenzene on different cell types and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in stress response and detoxification pathways. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-(2-Chloroethoxy)-2-ethoxybenzene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. This compound may inhibit or activate enzymes, resulting in altered metabolic flux and gene expression. The binding interactions can involve hydrogen bonding, hydrophobic interactions, and covalent modifications .
Temporal Effects in Laboratory Settings
The effects of 1-(2-Chloroethoxy)-2-ethoxybenzene can change over time in laboratory settings. Its stability and degradation are important factors to consider. Over time, the compound may degrade into different metabolites, which can have distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 1-(2-Chloroethoxy)-2-ethoxybenzene vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects. For instance, studies have shown that high doses of this compound can cause toxicity in specific organs, such as the liver and kidneys. Threshold effects and toxic responses at different dosage levels have been observed, highlighting the importance of dose-dependent studies .
Metabolic Pathways
1-(2-Chloroethoxy)-2-ethoxybenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially causing oxidative stress and other metabolic disturbances .
Transport and Distribution
The transport and distribution of 1-(2-Chloroethoxy)-2-ethoxybenzene within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues can vary, depending on factors such as blood flow and tissue affinity .
Subcellular Localization
The subcellular localization of 1-(2-Chloroethoxy)-2-ethoxybenzene can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may affect mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action .
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chloroethoxy)-2-ethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with 2-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(2-chloroethoxy)-2-ethoxybenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-(2-Chloroethoxy)-2-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or alcohols.
作用机制
The mechanism of action of 1-(2-chloroethoxy)-2-ethoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. It can also participate in hydrogen bonding and van der Waals interactions, influencing its behavior in biological systems.
相似化合物的比较
Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar reactivity but different applications.
1-Chloro-2-(2-chloroethoxy)ethane: Another similar compound with distinct chemical properties.
Uniqueness
1-(2-Chloroethoxy)-2-ethoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
属性
IUPAC Name |
1-(2-chloroethoxy)-2-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDUTEWYIDNOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589888 | |
| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56842-04-7 | |
| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


